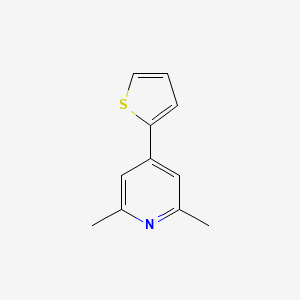

2,6-Dimethyl-4-(thiophen-2-yl)pyridine

Description

Properties

CAS No. |

175276-68-3; 50581-77-6 |

|---|---|

Molecular Formula |

C11H11NS |

Molecular Weight |

189.28 |

IUPAC Name |

2,6-dimethyl-4-thiophen-2-ylpyridine |

InChI |

InChI=1S/C11H11NS/c1-8-6-10(7-9(2)12-8)11-4-3-5-13-11/h3-7H,1-2H3 |

InChI Key |

JOSMFZWOFQZEHO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=N1)C)C2=CC=CS2 |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Detection Limits of Azulene-Pyridine Derivatives for Pb(II)

| Substituent on Azulene | Detection Limit (M) | Reference |

|---|---|---|

| None (unsubstituted) | 5×10⁻⁸ | |

| 4,6,8-Trimethyl | 5×10⁻⁶ | |

| 5-Isopropyl-3,8-dimethyl | 1×10⁻⁸ |

Pharmacological Activity

Dihydropyridine (DHP) derivatives with 2,6-dimethyl and aryl substitutions are prominent calcium channel blockers. Key comparisons include:

- Diethyl-1,4-dihydro-2,6-dimethyl-4-(4-fluorobenzyl-2-methylthio-5-imidazolyl)-3,5-pyridine dicarboxylate (Compound A) :

- Nifedipine metabolites (e.g., M2a, M2b) :

- Benidipine hydrochloride: A 2,6-dimethyl-4-(m-nitrophenyl)dihydropyridine with nonlinear bioavailability in rats and dogs, attributed to first-pass metabolism .

Table 2: Pharmacokinetic and Pharmacodynamic Comparisons

Table 3: Physicochemical Properties of 2,6-Disubstituted Pyridines

Metabolic and Stability Profiles

Q & A

Q. What are the recommended methods for synthesizing 2,6-Dimethyl-4-(thiophen-2-yl)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves coupling thiophene derivatives with pyridine precursors. A Mitsunobu reaction or cross-coupling protocols (e.g., Suzuki-Miyaura) may be employed, as seen in analogous pyridine-thiophene systems . For optimization, solvent choice is critical: acetonitrile at elevated temperatures (e.g., 81°C) enhances alkylation efficiency in related dihydropyridine systems, as demonstrated in solvent-effect studies . Reaction monitoring via TLC or HPLC and purification via column chromatography are standard.

Q. How can X-ray crystallography be applied to confirm the structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Crystallize the compound using slow evaporation in a solvent like ethanol or DCM. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data, ensuring proper handling of twinning or disorder, common in heterocyclic systems . For example, the crystal structure of a related pyrazolopyridine derivative was resolved with SHELXL, showing bond lengths and angles consistent with DFT calculations .

Q. What safety protocols are essential when handling this compound in the lab?

Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents. Inspect gloves for integrity before use and dispose of contaminated materials as hazardous waste . No acute toxicity data are available, but assume chronic hazards due to structural analogs (e.g., pyridine derivatives with respiratory irritancy) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

Discrepancies may arise from poor crystal quality or dynamic disorder. Use high-resolution data (≤1.0 Å) and refine with SHELXL’s TWIN/BASF commands for twinned crystals . Compare experimental bond lengths with computational models (e.g., DFT) to validate structural assignments. For example, in a pyrazolopyridine study, deviations >0.02 Å prompted re-examination of hydrogen bonding and packing effects .

Q. What strategies are effective for analyzing electronic properties and reactivity of the thiophene-pyridine moiety?

Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. UV-Vis and fluorescence spectroscopy can validate π→π* transitions in the thiophene-pyridine system. For reactivity studies, track substituent effects via Hammett plots or kinetic isotope effects, as seen in solvent-dependent alkylation studies of dihydropyridines .

Q. How can conflicting biological activity data be interpreted for derivatives of this compound?

Contradictions may stem from assay variability or subtle structural modifications. Use structure-activity relationship (SAR) studies to correlate substituent position (e.g., methyl groups on pyridine) with activity. For instance, pyrazolopyridines with methyl substitutions showed enhanced anti-inflammatory activity due to steric stabilization of target binding . Validate findings via orthogonal assays (e.g., enzymatic vs. cell-based) and co-crystallization with target proteins.

Q. What methodologies are suitable for studying environmental degradation pathways of this compound?

Use LC-MS/MS to identify degradation products under simulated environmental conditions (e.g., UV light, soil microbiota). For soil mobility, perform column leaching experiments with labeled isotopes. Note that related pyridine derivatives show low biodegradability, necessitating advanced oxidation processes (AOPs) for remediation .

Methodological Notes

- Synthesis Optimization : Prioritize solvents with high dielectric constants (e.g., acetonitrile) for polar intermediates .

- Crystallography : Address disorder by refining occupancy ratios and applying restraints to bond distances .

- Safety : Implement a glove-inspection protocol and use EN 374-certified gloves for prolonged exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.